molecular formula C12H19N3O B1426677 2-[(2,4-Dimethylphenyl)amino]butanohydrazide CAS No. 1306738-23-7

2-[(2,4-Dimethylphenyl)amino]butanohydrazide

Cat. No.: B1426677
CAS No.: 1306738-23-7
M. Wt: 221.3 g/mol
InChI Key: MJGIBSGZCMUKGU-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]butanohydrazide is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds with the 2,4-dimethylphenyl substituted semicarbazones structure have been synthesized and evaluated for their anticonvulsant activity. These compounds exhibit potential anticonvulsant effects through a GABA-mediated mechanism, highlighting their relevance in the development of treatments for neurological disorders (Yogeeswari et al., 2006).

Synthesis of Benzazepine Derivatives

Another application is the high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. This synthesis involves N-alkylation and subsequent steps leading to compounds with potential applications in medicinal chemistry and organic synthesis (Vaid et al., 2014).

Antimicrobial and Antitumor Activities

There's significant interest in the synthesis of novel metal complexes derived from 2,4-dimethylphenyl derivatives, showing promising anti-tumor activities. These complexes exhibit selective inhibitory actions against certain cancer cells, providing a pathway for the development of new cancer therapies (Aboelmagd et al., 2021).

Antibacterial Agents

Compounds synthesized from 2,4-dimethylphenyl derivatives have demonstrated significant antibacterial activity, indicating their potential as novel antibacterial agents. This opens avenues for the development of new antibiotics to combat resistant bacterial strains (Peleckis et al., 2018).

Heterocyclic Dyes for Polyester Fibres

The synthesis of heterocyclic disperse dyes incorporating 2,4-dimethylphenyl carbamoyl groups for dyeing polyester fibers showcases the chemical's utility in material science. These dyes offer a range of colors with good fastness properties, highlighting their industrial application in textiles (Iyun et al., 2015).

Properties

IUPAC Name

2-(2,4-dimethylanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-10(12(16)15-13)14-11-6-5-8(2)7-9(11)3/h5-7,10,14H,4,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIBSGZCMUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201828
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-23-7
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-Dimethylphenyl)amino]butanohydrazide
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2-[(2,4-Dimethylphenyl)amino]butanohydrazide
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